Cas no 7510-33-0 (N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline)
![N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline structure](https://it.kuujia.com/scimg/cas/7510-33-0x500.png)
7510-33-0 structure
Nome del prodotto:N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline
N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline
- N,N',1,2-Tetraphenylethane-1,2-bisimine
- 1,2,3,4-Tetraphenyl-1,4-diaza-1,3-butadien
- 1,2,3,4-tetraphenyl-1,4-diaza-1,3-butadiene
- 1,2,N,N'-Tetraphenylethane-1,2-diimine
- N,N'-(1,2-diphenylethane-1,2-diylidene)dianiline
- N,N'-(1,2-diphenyl-ethane-1,2-diylidene)dianiline
- N,N'-(1,2-Diphenylethanediylidene)bis(aniline)
- N,N'-Diphenyl-1,2-diphenylethane-1,2-diimine
- N,N'-diphenylbenzil diimine
- MFCD00195810
- Benzenamine,N'-(1,2-diphenyl-1,2-ethanediylidene)bis-
- AKOS024399310
- NSC405659
- YBGSMMQIEMVNHB-NBHCHVEOSA-N
- N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline
- AQ-008/41080406
- SCHEMBL18523704
- 1,2-Diphenyl-1,2-bis[(N-phenyl)imino]ethane
- N-[1,2-diphenyl-2-(phenylimino)ethylidene]-N-phenylamine
- doi:10.14272/YBGSMMQIEMVNHB-NBHCHVEOSA-N.2
- NSC-405659
- N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline #
- N,N',1,2-tetraphenylethane-1,2-diimine
- Benzenamine, N,N'-(1,2-diphenyl-1,2-ethanediylidene)bis-
- Benzildianil
- 7510-33-0
- 10.14272/YBGSMMQIEMVNHB-NBHCHVEOSA-N.2
-
- Inchi: InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20H
- Chiave InChI: YBGSMMQIEMVNHB-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 360.1628
- Massa monoisotopica: 360.162648646g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 463
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.7Ų
- XLogP3: 6.6
Proprietà sperimentali
- PSA: 24.72
- LogP: 6.62840
N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline Letteratura correlata
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
7510-33-0 (N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline) Prodotti correlati
- 2680855-54-1(4,5-Dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 2171243-10-8(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidospiro3.3heptane-2-carboxylic acid)
- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)
- 1336931-35-1(2-amino-2-4-methoxy-3-(trifluoromethyl)phenylacetic acid)
- 2092166-50-0(1,3-dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonyl chloride)
- 851801-15-5(2-{(2-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 69100-53-4(2-4-(carbamoylamino)phenylacetic Acid)
- 2731745-04-1(N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride)
- 1096314-99-6(2-(2-aminoethyl)(methyl)amino-N,N-dimethylacetamide)
- 2092491-53-5((1-(2-Aminophenyl)azetidin-3-yl)methanol)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
